molecular formula C8H15N B585603 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) CAS No. 152711-46-1

2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)

Cat. No.: B585603
CAS No.: 152711-46-1
M. Wt: 125.215
InChI Key: NQFBNGIWYKRASR-UHFFFAOYSA-N
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Description

2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of a dihydro structure, a methyl group at the fourth position, and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3-dihydro-1H-pyrrole and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrrole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is similar to other pyrrole derivatives such as:

Uniqueness

The uniqueness of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

152711-46-1

Molecular Formula

C8H15N

Molecular Weight

125.215

IUPAC Name

4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3

InChI Key

NQFBNGIWYKRASR-UHFFFAOYSA-N

SMILES

CC1CCN=C1C(C)C

Synonyms

2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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